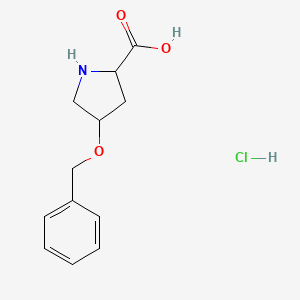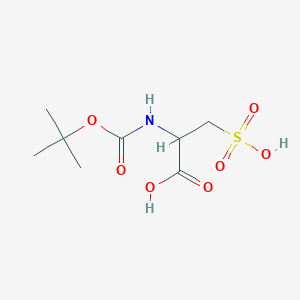
N-(Tert-butoxycarbonyl)-3-sulfoalanine-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-L-cysteic acid, also known as (2R)-2-(tert-butoxycarbonylamino)-3-sulfo-propanoic acid, is a derivative of L-cysteic acid. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cysteic acid typically involves the protection of the amino group of L-cysteic acid with a Boc group. This can be achieved by reacting L-cysteic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods: While specific industrial production methods for Boc-L-cysteic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity Boc-L-cysteic acid suitable for research applications .
化学反应分析
Types of Reactions: Boc-L-cysteic acid undergoes various chemical reactions, including:
Oxidation: The sulfo group in Boc-L-cysteic acid can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products Formed:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Thiol derivatives.
Substitution Products: Free amine after Boc group removal.
科学研究应用
Boc-L-cysteic acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:
Proteomics: Used as a biochemical reagent for the study of protein structure and function.
Biochemistry: Employed in the synthesis of peptides and other complex biomolecules.
Medicine: Investigated for its potential role in drug development and therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Boc-L-cysteic acid primarily involves its role as a protecting group in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .
相似化合物的比较
L-cysteic acid: The parent compound without the Boc protecting group.
N-Boc-L-cysteine: Similar structure but with a thiol group instead of a sulfo group.
Boc-L-serine: Another Boc-protected amino acid with a hydroxyl group instead of a sulfo group.
Uniqueness: Boc-L-cysteic acid is unique due to the presence of both the Boc protecting group and the sulfo group. This combination allows for selective protection and modification of the amino group while maintaining the reactivity of the sulfo group. This makes it particularly useful in the synthesis of complex biomolecules and in proteomics research .
属性
分子式 |
C8H15NO7S |
|---|---|
分子量 |
269.27 g/mol |
IUPAC 名称 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid |
InChI |
InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15) |
InChI 键 |
OBDTYOCDTWYTGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)
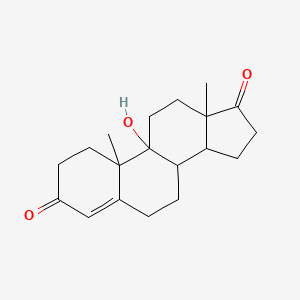
![5-{[(2S)-1-(3-oxo-3-{4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}propoxy)propan-2-yl]amino}-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one](/img/structure/B13392577.png)

![Propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B13392584.png)

![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)
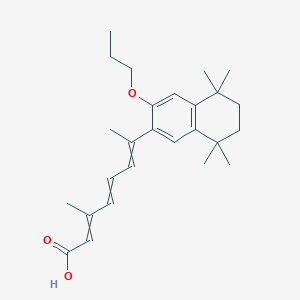

![[4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide](/img/structure/B13392628.png)
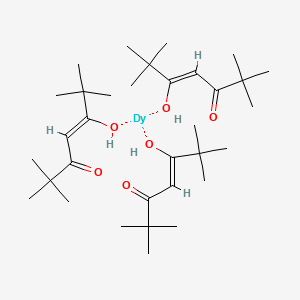
![3-{2-[(E)-2-(4-Hydroxy-3,5-diiodophenyl)vinyl]-3,3-dimethyl-3H-indolium-1-yl}-1-propanesulfonate](/img/structure/B13392647.png)
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13392648.png)
